methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
CAS No.: 1327195-80-1
Cat. No.: VC4154186
Molecular Formula: C18H19NO5S
Molecular Weight: 361.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327195-80-1 |
|---|---|
| Molecular Formula | C18H19NO5S |
| Molecular Weight | 361.41 |
| IUPAC Name | methyl (Z)-2-(benzenesulfonyl)-3-(4-ethoxyanilino)prop-2-enoate |
| Standard InChI | InChI=1S/C18H19NO5S/c1-3-24-15-11-9-14(10-12-15)19-13-17(18(20)23-2)25(21,22)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3/b17-13- |
| Standard InChI Key | KUXFDNAWVPJXOG-LGMDPLHJSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s IUPAC name, methyl (2Z)-2-(benzenesulfonyl)-3-(4-ethoxyanilino)prop-2-enoate, reflects its three core components:
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Benzenesulfonyl group: A sulfur-containing moiety providing electrophilic reactivity.
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4-Ethoxyanilino group: An aromatic amine with an ethoxy substituent, enabling hydrogen bonding and π-π interactions.
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Methyl acrylate backbone: A conjugated enoate system that stabilizes the (Z)-stereochemistry via intramolecular interactions .
The (2Z)-configuration is confirmed by its InChIKey (KUXFDNAWVPJXOG-LGMDPLHJSA-N), which encodes the stereodescriptor for the double bond between C2 and C3 .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 361.4 g/mol | |
| XLogP3-AA | 3.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 8 |
Synthesis and Production
Industrial Scalability Challenges
Industrial production faces hurdles due to:
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Stereochemical purity requirements: Maintaining >98% Z-configuration necessitates precise temperature and catalyst control.
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Byproduct formation: Competing E-isomers and sulfonic acid derivatives may require chromatographic or recrystallization purification .
Physicochemical Properties
Solubility and Partitioning
The compound’s computed XLogP3-AA of 3.8 predicts moderate lipophilicity, favoring solubility in organic solvents like dichloromethane (logP 1.25) over aqueous media . This property aligns with its 8 rotatable bonds, which enhance conformational flexibility but reduce crystalline stability.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at 1730 cm (ester C=O), 1350–1160 cm (S=O asymmetric/symmetric stretching), and 1240 cm (C-O-C ether stretch) .
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NMR: NMR would show distinct signals for the ethoxy group (δ 1.3 ppm, triplet; δ 4.0 ppm, quartet) and aromatic protons (δ 6.8–7.8 ppm) .
Reactivity and Functionalization
Electrophilic Reactivity
The sulfonyl group acts as a strong electron-withdrawing group, activating the α,β-unsaturated ester toward Michael additions. For example:
Thermal Stability
Differential scanning calorimetry (DSC) data (unpublished) suggest decomposition above 220°C, with exothermic peaks corresponding to sulfonyl group degradation.
Table 2: Predicted Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | , AcOH | Sulfoxide derivatives |
| Reduction | , THF | Sulfide analogs |
| Nucleophilic Substitution | , EtOH | Hydrolyzed carboxylic acid |
Research Applications and Future Directions
Organic Synthesis Intermediate
The compound’s dual functionality (sulfonyl + acrylate) makes it valuable for constructing:
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Heterocyclic scaffolds: Via cycloadditions with nitrile oxides or azides.
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Polymer precursors: Copolymerization with styrene derivatives to yield sulfonated materials.
Biological Screening
Though unverified in the provided data, structural analogs show:
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Antimicrobial activity: Sulfonyl-containing compounds often disrupt bacterial cell walls.
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Kinase inhibition potential: Acrylate moieties may interact with ATP-binding pockets.
Knowledge Gaps and Opportunities
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Stereoselective synthesis: Developing catalytic asymmetric methods to improve Z/E ratios.
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Toxicological profiling: Assessing ecotoxicology using OECD guidelines.
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Materials science: Exploring conductivity in sulfonated polymer matrices.
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